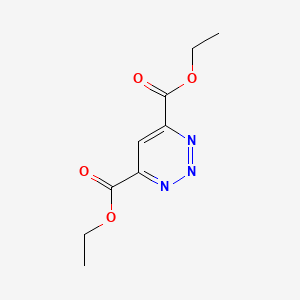

Diethyl 1,2,3-triazine-4,6-dicarboxylate

Description

Significance of 1,2,3-Triazines as Azadienes in Organic Synthesis

The 1,2,3-triazine (B1214393) ring system is an electron-deficient heterocycle, a characteristic that makes it an excellent component in inverse electron demand Diels-Alder (IEDDA) reactions. acs.orgnih.govnih.gov In these reactions, the electron-poor triazine acts as an azadiene, reacting with electron-rich dienophiles. This reactivity is a powerful method for the synthesis of a wide variety of other heterocyclic systems. acs.org

The IEDDA reactions of 1,2,3-triazines are highly regioselective, consistently yielding specific isomers of the resulting heterocyclic products. nih.gov The reaction typically proceeds with the expulsion of a molecule of nitrogen gas, leading to the formation of new ring systems. This strategy has been successfully employed to synthesize pyridines, carbolines, azepines, pyridazines, pyrazines, and pyrimidines. acs.org The ability to predictably form these complex structures from relatively simple starting materials underscores the importance of 1,2,3-triazines in synthetic organic chemistry.

Positioning of Diethyl 1,2,3-Triazine-4,6-dicarboxylate as a Versatile Synthetic Motif

This compound stands out as a particularly useful derivative within the 1,2,3-triazine class. The presence of two electron-withdrawing diethyl carboxylate groups at the 4 and 6 positions further enhances the electron-deficient nature of the triazine ring, thereby increasing its reactivity in IEDDA reactions. acs.orgsigmaaldrich.com This heightened reactivity allows it to participate in cycloaddition reactions with a broader range of dienophiles, including those that are less electron-rich. nih.gov

The Boger Research Group, among others, has extensively utilized this reactive motif in the construction of highly functionalized nitrogen-containing heterocycles. acs.orgsigmaaldrich.com The predictable reactivity and regioselectivity of this compound make it a reliable and versatile tool for the synthesis of complex molecular architectures. Its application has been noted in the total syntheses of natural products like (-)-Pyrimidoblamic Acid and P-3A. sigmaaldrich.comsigmaaldrich.com

Historical Development and Contemporary Relevance of 1,2,3-Triazine Chemistry

The chemistry of triazines, including the 1,2,3-isomer, has a history stretching back over a century. globalscitechocean.com Early methods for the synthesis of the 1,2,3-triazine ring system were often specialized and included techniques like the thermal rearrangement of 2-azidocyclopropenes and the Bamberger triazine synthesis. nih.gov Over the years, more refined and general synthetic routes have been developed, making these heterocycles more accessible for research. A review of the chemical and pharmacological aspects of 1,2,3-triazine analogs has been systematically organized, covering literature from 1970 onwards. nih.gov

In contemporary research, 1,2,3-triazines continue to be relevant due to their diverse biological activities. Various analogs have shown potential as antibacterial, antifungal, antiviral, and antiproliferative agents. nih.govnih.govresearchgate.net The ongoing exploration of their reactivity, particularly in IEDDA reactions, continues to open new avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. acs.org Recent studies have focused on developing convenient and efficient methods for the synthesis of 1,2,3-triazine derivatives, such as the deoxygenation of 1,2,3-triazine 1-oxides. nih.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃O₄ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 225.20 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| SMILES String | O=C(OCC)C1=NN=NC(C(OCC)=O)=C1 | sigmaaldrich.com |

| InChI Key | WSXMBZCJYIARRQ-UHFFFAOYSA-N | sigmaaldrich.com |

Spectroscopic Data of this compound

| Spectroscopy Type | Data |

| ¹H NMR (CDCl₃) | δ 9.48 (s, 2H), 4.07 (s, 3H) (for Methyl 1,2,3-triazine-5-carboxylate, indicative of triazine ring protons) |

| ¹³C NMR (CDCl₃) | δ 162.9, 148.1 (s, 2C), 119.3, 53.9 (for Methyl 1,2,3-triazine-5-carboxylate) |

| IR (film) | ν̃ₘₐₓ 1737, 1296, 1092, 889, 634 cm⁻¹ (for Methyl 1,2,3-triazine-5-carboxylate) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O4 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

diethyl triazine-4,6-dicarboxylate |

InChI |

InChI=1S/C9H11N3O4/c1-3-15-8(13)6-5-7(11-12-10-6)9(14)16-4-2/h5H,3-4H2,1-2H3 |

InChI Key |

WSXMBZCJYIARRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=N1)C(=O)OCC |

Origin of Product |

United States |

Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways of Diethyl 1,2,3 Triazine 4,6 Dicarboxylate

Inverse Electron Demand Diels-Alder (IEDDA) Reactions of 1,2,3-Triazines

The inverse electron demand Diels-Alder (IEDDA) reaction is a cornerstone of the reactivity of electron-deficient azadienes like 1,2,3-triazines. sigmaaldrich.com In this type of cycloaddition, the typical electronic roles of the diene and dienophile are reversed, with the electron-poor diene reacting with an electron-rich dienophile. wikipedia.org 1,2,3-triazines, particularly those bearing electron-withdrawing substituents such as the dicarboxylate esters in the title compound, are potent dienes in IEDDA reactions, serving as valuable precursors for the synthesis of other heterocyclic systems. sigmaaldrich.comsigmaaldrich.com These reactions are noteworthy for their ability to form multiple chemical bonds in a single, often stereoselective, step. nih.gov

Regioselectivity and Stereochemical Outcomes in Cycloaddition Processes

A defining characteristic of the IEDDA reactions of 1,2,3-triazines is their high regioselectivity. Studies have consistently shown that cycloaddition occurs with the nucleophilic carbon of the electron-rich dienophile adding to the C4 position of the triazine ring. nih.gov This predictable regiochemical outcome is a significant advantage in synthetic planning. The stereochemistry of the reaction is also a key feature, with the cycloaddition proceeding in a stereoconservative, suprafacial manner, similar to conventional Diels-Alder reactions.

Reactivity Spectrum with Diverse Dienophiles and Heterodienophiles

Diethyl 1,2,3-triazine-4,6-dicarboxylate and related 1,2,3-triazines exhibit a broad reactivity spectrum with a variety of electron-rich dienophiles. nih.gov These include, but are not limited to, enamines, ynamines, and vinyl ethers. nih.govnih.gov The reaction with amidines is particularly noteworthy, often proceeding rapidly upon mixing to form pyrimidine (B1678525) products. nih.gov The scope of the reaction also extends to heterodienophiles, further expanding the synthetic utility of this class of compounds for creating diverse heterocyclic frameworks. sigmaaldrich.com The ability to react with a wide array of dienophiles makes 1,2,3-triazines powerful tools for the synthesis of highly substituted and functionalized heterocycles. sigmaaldrich.com

Impact of Substituent Electronic Effects on IEDDA Reactivity (e.g., C4/C6 Substitution)

The electronic nature of substituents on the 1,2,3-triazine (B1214393) ring plays a crucial role in modulating its reactivity in IEDDA reactions. Electron-withdrawing groups, such as the carboxylate esters at the C4 and C6 positions of this compound, are essential for lowering the energy of the LUMO of the diene, thereby accelerating the reaction with the HOMO of an electron-rich dienophile. wikipedia.org Systematic studies on other positions of the 1,2,3-triazine ring have further elucidated these effects. For instance, a C5 substituent has been shown to have a remarkable impact on cycloaddition reactivity. nih.gov The reactivity can be predictably modulated, with the trend being CO2Me > Ph > H at the C5 position, significantly expanding the synthetic scope of the 1,2,3-triazine system. nih.govnih.gov This predictable tuning of reactivity enhances the utility of 1,2,3-triazines as versatile building blocks in organic synthesis. nih.gov

Table 1: Effect of C5-Substituent on 1,2,3-Triazine IEDDA Reactivity

| C5-Substituent (R) | Relative Reactivity |

|---|---|

| CO₂Me | Highest |

| Ph | Intermediate |

| H | Lowest |

This table illustrates the trend in reactivity based on the electronic nature of the substituent at the C5 position of the 1,2,3-triazine ring. nih.govnih.gov

Nucleophilic Addition Reactions to the Triazine Ring

The electron-deficient nature of the 1,2,3-triazine ring, particularly when substituted with electron-withdrawing groups like in this compound, makes it susceptible to nucleophilic attack. While IEDDA reactions can be viewed as a form of nucleophilic addition from the dienophile, direct nucleophilic addition to the triazine core is also a significant aspect of its reactivity. nih.gov The sites of nucleophilic attack can vary depending on the specific triazine derivative and the nucleophile. For 1,2,3-triazine-4-carboxylates, nucleophilic attack has been observed at the 6-position. nih.gov However, in the corresponding 1-oxide derivatives, a divergence in reactivity is seen, with some nucleophiles attacking at the 4-position and others at the 6-position. nih.gov Thiophenoxide, for instance, adds to the 6-position of the 1,2,3-triazine core. nih.gov This reactivity provides a pathway for the functionalization of the triazine ring and can be a key step in more complex transformations.

Ring Transformation and Annulation Reactions

1,2,3-triazines serve as valuable synthons for a variety of ring transformation and annulation reactions, leading to the formation of other heterocyclic and carbocyclic ring systems. These transformations often initiate with a cycloaddition or nucleophilic addition event, followed by a series of rearrangements, ring-opening, and ring-closing steps. For example, the thermal opening of a nih.govnih.govnih.govtriazin-4(3H)-one ring can lead to the formation of an iminoketene intermediate, which can then undergo annulation reactions with pyridines to construct new fused heterocyclic systems. nih.gov Another important class of reactions involves 1,3-dipolar cycloadditions. For instance, 1,2,4-triazinium salts can form ylides that react with dipolarophiles to produce pyrrolo[2,1-f] sigmaaldrich.comnih.govnih.govtriazines in a single step. nih.govresearchgate.net These annulation strategies are powerful methods for the construction of complex, polycyclic molecules from relatively simple triazine precursors.

Catalytic Approaches in 1,2,3-Triazine Reactivity (e.g., Metal-Free Methods)

The reactivity of the 1,2,3-triazine ring system can be significantly influenced and directed by catalytic methods. While metal-catalyzed transformations of triazines are known, there is a growing interest in developing metal-free catalytic approaches. These methods offer advantages in terms of reduced cost, lower toxicity, and simplified purification procedures. Organocatalysis, in particular, has emerged as a powerful strategy for activating substrates and facilitating reactions under mild conditions. rsc.orgnih.gov This section explores the application of metal-free catalytic strategies in the context of 1,2,3-triazine reactivity, with a focus on reactions that are conceptually applicable to this compound.

Organocatalytic Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. youtube.com In the realm of nitrogen-containing heterocycles, organocatalysis has been successfully employed for the synthesis of 1,2,3-triazoles, which are structurally related to 1,2,3-triazines. nih.govrsc.org These methodologies often involve the activation of reactants through the formation of transient, more reactive intermediates. While direct organocatalytic applications on this compound are not extensively documented, the principles can be extrapolated. For instance, amine catalysts could potentially engage with the ester functionalities or the triazine core to promote specific transformations.

A notable metal-free approach involves the synthesis of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and an azide (B81097) source, proceeding through an organocascade process. rsc.org Another general and regioselective route to 1,5-diarylsubstituted 1,2,3-triazoles employs a catalytic amount of a tetraalkylammonium hydroxide (B78521) in DMSO, avoiding the need for a transition-metal catalyst. nih.gov This hydroxide-catalyzed reaction proceeds via the deprotonation of a terminal alkyne to form a reactive acetylide intermediate. nih.gov

Metal-Free Deoxygenation Reactions

A significant metal-free transformation applicable to the broader class of 1,2,3-triazines is the deoxygenation of 1,2,3-triazine 1-oxides. Research has demonstrated that trialkyl phosphites can efficiently and inexpensively deoxygenate 1,2,3-triazine 1-oxides to furnish the corresponding 1,2,3-triazine derivatives in high yields. organic-chemistry.orgacs.org This reaction is notable for its mild conditions and high functional group tolerance. organic-chemistry.org

The reactivity of the phosphite (B83602) is dependent on the alkyl group, with triethyl phosphite showing greater reactivity than trimethyl phosphite. The reaction proceeds with the formation of the corresponding phosphate (B84403) as a byproduct. acs.org This method provides a clean conversion and represents a key metal-free catalytic approach within 1,2,3-triazine chemistry. acs.org

Table 1: Metal-Free Deoxygenation of 1,2,3-Triazine 1-Oxides

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2,3-Triazine 1-oxide derivatives | Triethyl phosphite | 1,2,3-Triazine derivatives | High | acs.org |

| 1,2,3-Triazine 1-oxide derivatives | Trimethyl phosphite | 1,2,3-Triazine derivatives | High | acs.org |

This table is generated based on the findings reported in the referenced literature and illustrates the general applicability of the method.

Mechanistic Considerations in Metal-Free Reactions

The mechanisms of metal-free reactions involving 1,2,3-triazines are diverse. In the case of hydroxide-catalyzed triazole synthesis, the proposed mechanism involves the formation of a triazenide intermediate, followed by cyclization. nih.gov

Investigations into the reaction of 1,2,3-triazines with amidines have revealed a stepwise addition/N2 elimination/cyclization pathway, ruling out a concerted Diels-Alder mechanism. acs.org Such mechanistic studies are crucial for the rational design of new catalytic systems. For instance, understanding the nucleophilic addition preferences on the 1,2,3-triazine core can inform the choice of catalyst and reaction conditions. acs.org

Computational studies have also been employed to understand the heterocyclization mechanisms in the metal-free synthesis of 1,2,3-benzotriazines, highlighting the feasibility of these reactions without the need for harsh conditions or metal catalysis. acs.org These insights into reaction pathways are invaluable for extending the scope of metal-free catalytic transformations to a wider range of 1,2,3-triazine derivatives, including this compound.

Advanced Derivatization and Analogue Synthesis Based on the Diethyl 1,2,3 Triazine 4,6 Dicarboxylate Core

Functionalization and Modification at Triazine Ring Positions

The Diethyl 1,2,3-triazine-4,6-dicarboxylate core is characterized by a highly electron-deficient aromatic system, a consequence of the three adjacent nitrogen atoms and two electron-withdrawing carboxylate groups. This electronic nature dictates its reactivity, making it a prime substrate for specific types of chemical transformations, particularly inverse electron demand Diels-Alder (IEDDA) reactions and nucleophilic additions. researchgate.netsigmaaldrich.comnih.gov

The primary modes of functionalization include:

Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition : This is one of the most significant reactions of 1,2,3-triazines. researchgate.net The electron-deficient triazine acts as the diene, reacting readily with electron-rich dienophiles. This strategy is extensively used to construct highly functionalized nitrogen-containing heterocycles. sigmaaldrich.com The reaction typically proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes molecular nitrogen (N₂) to form a new, stable aromatic or heteroaromatic ring. researchgate.net

Nucleophilic Addition : The triazine ring is susceptible to attack by various nucleophiles. Computational and experimental studies have shown that the site of attack can be controlled. For the parent 1,2,3-triazine (B1214393) ring, nucleophilic attack from C- and N-nucleophiles generally occurs at the C-6 position. researchgate.net Similarly, hydride donors like sodium borohydride (B1222165) also add to the C-6 position. researchgate.net This provides a direct method for introducing substituents and modifying the ring structure.

| Reaction Type | Reagent Class | Position of Attack/Reaction | Outcome | Reference |

|---|---|---|---|---|

| Inverse Electron Demand Diels-Alder (IEDDA) | Electron-rich Alkenes/Alkynes | C4, C5 (as diene) | Formation of new heterocyclic or carbocyclic rings with N₂ extrusion. | researchgate.netsigmaaldrich.com |

| Nucleophilic Addition | C- and N-Nucleophiles (e.g., enamines, indoles) | C-6 | Addition product, often leading to ring-opened or rearranged products. | researchgate.net |

| Nucleophilic Addition | S-Nucleophiles (e.g., thiophenoxide, cysteine) | C-6 | Formation of C-S bond at the 6-position. | researchgate.net |

| Hydride Addition | NaBH₄ | C-6 | Reduction of the C=N bond, formation of dihydrotriazine. | researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Aryloxides (on halo-triazines) | C-5 (on 5-bromo-1,2,3-triazine) | Displacement of halide to form 5-aryloxy-1,2,3-triazines. | organic-chemistry.org |

Synthesis of Fused Heterocyclic Systems from 1,2,3-Triazine Precursors

The inherent reactivity of the 1,2,3-triazine ring, particularly in IEDDA reactions, makes it a valuable synthon for constructing more complex fused heterocyclic architectures.

Triazolo-Annulated Pyridines, Pyrazines, and Pyridazines

The synthesis of fused systems such as triazolopyridines, triazolopyrazines, and triazolopyridazines from a 1,2,3-triazine precursor is primarily achieved through IEDDA cycloadditions. nih.govmdpi.com In these reactions, the 1,2,3-triazine dicarboxylate acts as an azadiene synthon.

Pyridines : Reaction of this compound with electron-rich alkynes (e.g., ynamines, enamines) serves as a powerful method for pyridine (B92270) synthesis. The cycloaddition is followed by the characteristic extrusion of N₂, leading to the formation of a highly substituted pyridine ring. researchgate.net

Pyridazines : The reaction of 1,2,3-triazoles containing dicarbonyl functionalities with hydrazine (B178648) hydrate (B1144303) is a common route to 1,2,3-triazolo[4,5-d]pyridazines. nih.gov By analogy, cycloaddition of the 1,2,3-triazine core with other nitrogen-containing dienophiles can be envisioned to produce related fused systems.

Pyrazines : The synthesis of 1,2,3-triazolo[4,5-b]pyrazines often involves the condensation of a 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound. mdpi.com A convergent approach starting from the 1,2,3-triazine could involve its transformation into a suitable precursor that can then be cyclized to form the pyrazine (B50134) ring. For example, functionalization of the ester groups into amines followed by cyclization could yield a fused pyrazine derivative.

| Target Ring System | Required Dienophile | General Mechanism | Reference |

|---|---|---|---|

| Substituted Pyridines | Electron-rich alkyne or alkene (e.g., enamine) | [4+2] cycloaddition followed by N₂ and amine/H₂O elimination. | researchgate.net |

| Substituted Pyridazines | Alkynes (can form pyridines) or other diazines | [4+2] cycloaddition followed by N₂ extrusion. | nih.govorgsyn.org |

| Substituted Pyrazines | Cyanides or Isonitriles | [4+2] cycloaddition followed by rearrangement and N₂ extrusion. | mdpi.com |

Pyrrolo-Fused Triazine Derivatives

The construction of pyrrolotriazine systems can be achieved through multi-step synthetic sequences starting from the 1,2,3-triazine core. researchgate.net One conceptual approach involves the initial functionalization of one of the ester groups on this compound into a side chain containing an active methylene (B1212753) group and an amino precursor. Subsequent intramolecular cyclization would then form the fused pyrrole (B145914) ring.

Another strategy involves intermolecular reactions. For instance, a multistep synthesis of pyrrolo[2,1-f] nih.govbeilstein-journals.orgnih.govtriazines has been reported starting from a pyridine derivative, which is elaborated and eventually cyclized. nih.gov While this does not start from a 1,2,3-triazine, it highlights the types of ring-closing strategies that could be adapted. A more direct route could involve the IEDDA reaction of the 1,2,3-triazine with a suitable dienophile, such as a vinyl amine, which upon cycloaddition and rearrangement could lead to the formation of a pyrrolo-fused system.

Thiazolo-Fused Triazine Systems

The synthesis of thiazolo-fused triazines represents a significant synthetic challenge. Literature precedents for related structures, such as nih.govbeilstein-journals.orgnih.govtriazolo nih.govnih.govthiazinoquinolines, rely on the reaction of a triazole-thiol with a molecule containing two leaving groups at appropriate positions. diva-portal.org

Adapting this logic to the this compound core would require its conversion into a derivative with reactive sites suitable for annulation with a thiazole (B1198619) precursor. For example, conversion of the triazine to a di-halogenated derivative would allow for subsequent reaction with a sulfur-containing binucleophile to construct the fused thiazole ring. The synthesis of the related 2H-thiazolo[4,5-d] nih.govbeilstein-journals.orgnih.govtriazole system has been reported, demonstrating the feasibility of fusing thiazole and triazole rings. nih.govrsc.org

Preparation and Reactivity of 1,2,3-Triazine N-Oxides

The introduction of an N-oxide group into the 1,2,3-triazine ring significantly alters its electronic properties and reactivity, opening up new avenues for derivatization.

Preparation : A direct and regioselective method for synthesizing 1,2,3-triazine 1-oxides involves a formal [5+1] cycloaddition reaction. This is achieved by reacting vinyl diazo compounds with tert-butyl nitrite (B80452) under mild conditions, which demonstrates high functional group tolerance. organic-chemistry.org An alternative approach is the direct oxidation of the 1,2,3-triazine ring, although this can lead to mixtures of isomers depending on the substituents. rsc.org

Reactivity : 1,2,3-Triazine 1-oxides exhibit distinct reactivity compared to their non-oxidized parent compounds. researchgate.net

Deoxygenation : A key reaction is their efficient deoxygenation using trialkyl phosphites (e.g., trimethyl phosphite (B83602) or triethyl phosphite). organic-chemistry.orgnih.gov This reaction is convenient, inexpensive, and proceeds in high yield to furnish the corresponding 1,2,3-triazine derivative, making it a valuable step in a two-stage synthesis of complex triazines. organic-chemistry.orgnih.gov

Nucleophilic Attack : The N-oxide group alters the regioselectivity of nucleophilic attack. While nucleophiles typically add to the C-6 position of the parent triazine, the 1-oxide derivative can be attacked at either the C-4 or C-6 position. researchgate.net Notably, alkoxides show a high selectivity for nucleophilic attack at the C-4 position of the triazine 1-oxide. researchgate.net This altered reactivity provides a powerful tool for regioselective functionalization.

| Reagent/Reaction | Reactivity with 1,2,3-Triazine | Reactivity with 1,2,3-Triazine 1-Oxide | Reference |

|---|---|---|---|

| Trialkyl Phosphite | No reaction | Deoxygenation to 1,2,3-triazine | organic-chemistry.orgnih.gov |

| Alkoxides | Attack at C-6 (less favorable) | Selective attack at C-4 | researchgate.net |

| Other N-Nucleophiles | Attack at C-6 | Attack at C-4 or C-6 | researchgate.net |

| Diels-Alder (IEDDA) | Faster reaction | Slower reaction | researchgate.net |

Regioisomeric Control in the Synthesis of Substituted 1,2,3-Triazole and Triazine Derivatives

Controlling the position of substituents (regiocontrol) is a fundamental challenge in heterocyclic synthesis. For 1,2,3-triazine and its derivatives, this applies both to the synthesis of the ring itself and to its subsequent transformation into other heterocycles like 1,2,3-triazoles.

Regiocontrol in Triazine Synthesis : Achieving a specific substitution pattern on the 1,2,3-triazine ring requires careful selection of the synthetic method.

From Diazido-alkenoates : Readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates can be converted into 6-aryl-1,2,3-triazine-4-carboxylate esters. organic-chemistry.org This reaction proceeds under mild basic conditions and offers a regiocontrolled entry to 4,6-disubstituted 1,2,3-triazines.

Via [5+1] Cycloaddition : The formation of 1,2,3-triazine 1-oxides through the reaction of vinyl diazo compounds and a nitroso source is highly regioselective. organic-chemistry.org The final substitution pattern is dictated by the structure of the starting vinyl diazo compound. Subsequent deoxygenation provides the 1,2,3-triazine without altering the substituent positions. organic-chemistry.orgnih.gov

Regiocontrol in Triazole Synthesis from Triazines : 1,2,3-triazines can undergo ring contraction to form substituted 1,2,3-triazoles. This transformation often involves nucleophilic attack followed by ring-opening and re-closure with loss of a fragment. The regiochemistry of the final triazole is determined by the initial site of nucleophilic attack on the triazine ring and the subsequent cyclization pathway. For instance, modification of 5-aryl-4-trifluoroacetyl-1,2,3-triazoles via alkylation or arylation has been shown to preferentially yield N-2 substituted triazoles due to steric hindrance at the N-1 and N-3 positions and electronic deactivation of the N-3 position by the adjacent trifluoroacetyl group. nih.gov While this starts from a triazole, the principles of steric and electronic control are directly applicable to the ring transformations of triazines. The general challenge in triazole synthesis is controlling the N-substitution pattern, as direct alkylation often leads to mixtures of N-1 and N-2 isomers. researchgate.net

Sophisticated Spectroscopic and Structural Elucidation of Diethyl 1,2,3 Triazine 4,6 Dicarboxylate and Its Adducts

X-ray Crystallography for Molecular Framework and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. It provides unequivocal proof of the molecular framework, bond lengths, bond angles, and conformational details of Diethyl 1,2,3-triazine-4,6-dicarboxylate and its adducts.

While the specific crystal structure for this compound is not publicly documented, extensive analysis of closely related 1,2,3-triazine (B1214393) carboxylates provides significant insight. For instance, the X-ray crystal structures of methyl 1,2,3-triazine-5-carboxylate and methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate have been successfully determined. nih.gov Analysis of these analogs reveals critical structural features. In the case of the dimethylated compound, the steric hindrance from the methyl groups at the C4 and C6 positions causes the methyl ester at the C5 position to adopt a conformation that is nearly perpendicular to the plane of the triazine ring. nih.gov This twisting is a crucial conformational detail that influences the molecule's reactivity and intermolecular interactions. nih.gov

Studies on adducts, such as dihydropyrazolo[5,1-с] rsc.orgrsc.orgnih.govtriazine-3,4-diyl dicarboxylates, show that the triazine ring system can adopt non-planar twist-conformations, with substituents like tert-butyl groups orienting either equatorially or axially depending on the specific molecular environment. nih.gov

Determination of Absolute Configuration and Stereochemistry

For chiral adducts of this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration. When a molecule crystallizes in a chiral space group, anomalous dispersion techniques can be used to unambiguously assign the R/S configuration at each stereocenter. This is crucial in understanding the outcomes of stereoselective reactions involving the triazine core. For instance, in the synthesis of novel thiazolo[3,2-b]-1,2,4-triazine derivatives, single-crystal X-ray analysis was used to confirm the regioselective nature of an intramolecular cyclization, proving the final stereochemistry of the product. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. X-ray diffraction data allows for a detailed analysis of these forces, which are fundamental to the material's physical properties.

In various triazine derivatives, these interactions include hydrogen bonds, π-π stacking, and other weaker contacts. nih.govresearchgate.net For example, the crystal packing of some triazine-based energetic materials is stabilized primarily by moderate N–H∙∙∙N or N–H∙∙∙O hydrogen bonds and widespread van der Waals interactions. researchgate.net The analysis of pyrrolo[1,2-b] rsc.orgrsc.orgnih.govtriazines has been enhanced by Density Functional Theory (DFT) and Hirshfeld surface analysis, which quantify non-covalent interactions and close contacts within the crystal. nih.gov In s-triazine crystals, molecules often arrange in offset stacks to maximize the electrostatic complementarity between the electron-poor nitrogen regions and electron-rich carbon regions of adjacent rings. rsc.org In sulfanyl-triazine derivatives, specific S⋯π interactions have been identified, demonstrating the varied bonding affinities of different heterocyclic rings. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D-NMR)

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. It provides detailed information about the chemical environment of each proton and carbon atom.

While a published spectrum for this compound is not available, its expected NMR data can be reliably predicted based on closely related, fully characterized analogs like methyl 4-methyl-1,2,3-triazine-5-carboxylate and methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. nih.gov The proton (¹H) NMR spectrum is expected to show a singlet for the lone proton on the triazine ring (H-5). The two equivalent ethyl ester groups would each produce a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons.

The carbon-¹³ (¹³C) NMR spectrum would complement this by showing distinct signals for the carbonyl carbons of the ester groups, the carbons of the triazine ring, and the methylene and methyl carbons of the ethyl groups. nih.gov

Interactive Table: Expected NMR Data for this compound (Based on data from analogous compounds nih.gov)

| Spectrum | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | H-5 (triazine ring) | ~9.3 | Singlet (s) |

| ¹H NMR | -O-CH₂-CH₃ | ~4.5 | Quartet (q) |

| ¹H NMR | -O-CH₂-CH₃ | ~1.4 | Triplet (t) |

| ¹³C NMR | C=O (ester) | ~164 | |

| ¹³C NMR | C-4, C-6 (triazine ring) | ~158 | |

| ¹³C NMR | C-5 (triazine ring) | ~148 | |

| ¹³C NMR | -O-CH₂-CH₃ | ~64 | |

| ¹³C NMR | -O-CH₂-CH₃ | ~14 |

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm these assignments. A COSY spectrum would show correlation between the coupled methylene and methyl protons of the ethyl groups, while an HSQC spectrum would link each proton signal directly to its attached carbon atom, providing unambiguous structural validation. nih.gov

Mass Spectrometry for Elucidating Molecular Formulas and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound with high precision. For this compound, the empirical formula is C₉H₁₁N₃O₄, corresponding to a molecular weight of 225.20 g/mol . sigmaaldrich.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides an extremely accurate mass measurement. nih.gov For instance, in the analysis of related triazine carboxylates, HRMS confirmed the molecular formula by matching the experimentally observed mass of the protonated molecule [M+H]⁺ to the calculated mass with a high degree of accuracy (e.g., calculated: 168.0773; found: 168.0771). nih.gov

Data Table: Molecular Formula and Mass of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁N₃O₄ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 225.20 g/mol | sigmaaldrich.comsigmaaldrich.com |

The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethyl groups (C₂H₅•, 29 Da), ethoxy radicals (•OC₂H₅, 45 Da), or entire ethoxycarbonyl moieties (•COOC₂H₅, 73 Da). The initial loss of a nitrogen molecule (N₂, 28 Da) is also a characteristic fragmentation for many triazine compounds upon ionization.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic properties of the molecule, respectively, offering complementary structural insights.

Vibrational (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is characterized by strong absorptions from the ester groups and the triazine ring. Based on data from analogous compounds, key vibrational bands can be assigned. nih.gov

Interactive Table: Characteristic IR Absorption Bands for this compound (Based on data from analogous compounds nih.gov)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3000-2850 | C-H Stretch | Alkyl (ethyl groups) |

| ~1735 | C=O Stretch | Ester carbonyl |

| ~1540 | C=N/C=C Stretch | Triazine ring |

| ~1440 | C-H Bend | Alkyl (ethyl groups) |

| ~1300-1200 | C-O Stretch | Ester |

The most prominent feature is the strong carbonyl (C=O) stretching band around 1735 cm⁻¹. nih.gov Vibrations corresponding to the C=N and C=C bonds within the aromatic triazine ring typically appear in the 1600-1500 cm⁻¹ region. nih.gov The C-H stretching of the ethyl groups is observed just below 3000 cm⁻¹, while the strong C-O stretching of the ester linkage is found in the 1300-1200 cm⁻¹ range. nih.gov

Electronic (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the heteroaromatic ring and the non-bonding electrons on the nitrogen and oxygen atoms. The key electronic transitions would include:

π → π transitions:* These high-energy absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the triazine ring.

n → π transitions:* These lower-energy, and typically less intense, absorptions involve the promotion of non-bonding electrons (from the nitrogen atoms of the triazine ring or the oxygen atoms of the carbonyls) into π* antibonding orbitals.

The presence of the electron-withdrawing dicarboxylate groups is expected to influence the energy of these transitions, potentially shifting the absorption maxima compared to the unsubstituted 1,2,3-triazine core.

Computational and Theoretical Investigations of Diethyl 1,2,3 Triazine 4,6 Dicarboxylate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a microscopic view of the electronic environment of a molecule, which is fundamental to its reactivity. For 1,2,3-triazine (B1214393) systems, these calculations are particularly important for understanding their role in inverse electron demand Diels-Alder (IEDDA) reactions, a cornerstone of their synthetic utility. nih.govscripps.edu

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the feasibility and outcome of pericyclic reactions. mdpi.com In an IEDDA reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene is paramount. For 1,2,3-triazines, which act as the electron-deficient diene component, the energy of the LUMO is a critical determinant of reactivity.

Table 1: Conceptual Relationship Between Substituents and FMO Properties of 1,2,3-Triazines in IEDDA Reactions

| Substituent on 1,2,3-Triazine | Effect on LUMO Energy | HOMO-LUMO Gap with Dienophile | Predicted IEDDA Reactivity |

| Electron-donating (e.g., -CH₃) | Increases | Larger | Lower |

| Hydrogen | Baseline | Moderate | Moderate |

| Electron-withdrawing (e.g., -CO₂Et) | Decreases | Smaller | Higher |

This table illustrates a conceptual trend based on established principles of FMO theory as applied to 1,2,3-triazines.

Computational studies are instrumental in mapping the potential energy surfaces of reaction pathways, providing valuable data on the thermodynamics (relative energies of reactants, intermediates, and products) and kinetics (activation energies of transition states). Research by the Boger group on the reactions of methyl 1,2,3-triazine-5-carboxylate and its derivatives with amidines has shed significant light on the kinetics of these transformations. organic-chemistry.orgacs.org

Kinetic investigations, supported by computational modeling, have shown that these reactions follow second-order kinetics. The Hammett analysis of the reaction with substituted benzamidines yielded a negative ρ value, indicating the buildup of positive charge on the amidine in the transition state and confirming the nucleophilic attack of the amidine on the electron-deficient triazine as a key step. escholarship.org

Table 2: Relative Reactivity of Substituted 1,2,3-Triazines with Benzamidine

| 1,2,3-Triazine Derivative | Relative Rate Constant |

| 1,2,3-Triazine | 1 |

| Methyl 1,2,3-triazine-5-carboxylate | ~10,000 |

| 5-Cyano-1,2,3-triazine | ~140,000 |

| Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate | Slower than methyl 1,2,3-triazine-5-carboxylate |

Data adapted from studies by the Boger group, illustrating the profound impact of substituents on reaction kinetics. organic-chemistry.org

Detailed Mechanistic Elucidation through Computational Modeling (e.g., DFT Studies)

Density Functional Theory (DFT) has become a workhorse in computational chemistry for elucidating reaction mechanisms. For the reactions of 1,2,3-triazines, DFT calculations have been pivotal in distinguishing between different possible mechanistic pathways. While a concerted [4+2] cycloaddition is often the presumed pathway for Diels-Alder reactions, computational studies on the reaction of 1,2,3-triazines with amidines have provided evidence for a more complex, stepwise mechanism. acs.orgescholarship.orgresearchgate.net

These computational investigations, complemented by 15N-labeling experiments, suggest that the reaction proceeds via an initial nucleophilic attack of the amidine on the C4 position of the triazine ring. acs.orgescholarship.org This is followed by a rapid elimination of dinitrogen (N₂) and subsequent cyclization to form the final pyrimidine (B1678525) product. acs.orgescholarship.org The calculations indicated that a stepwise formation of a traditional Diels-Alder cycloadduct is energetically less favorable than the proposed addition/N₂ elimination/cyclization pathway. escholarship.orgresearchgate.net This computationally-derived mechanism successfully explains the observed high reactivity and product distribution.

Prediction and Rationalization of Structure-Reactivity Relationships

The synergy between experimental and computational studies allows for the robust prediction and rationalization of structure-reactivity relationships. For the chemistry of 1,2,3-triazines, a clear and powerful relationship has been established: the reactivity in IEDDA reactions is exquisitely sensitive to the electronic nature of the substituents on the triazine ring. nih.govnih.gov

Computational studies accurately predict the relative reactivity trend observed experimentally: 1,2,3-triazines with electron-withdrawing groups are significantly more reactive than those with electron-donating groups. nih.gov This is rationalized by the direct impact of these substituents on the LUMO energy of the triazine. Diethyl 1,2,3-triazine-4,6-dicarboxylate, with two strong electron-withdrawing carboxylate groups, is therefore predicted to be a highly reactive and versatile substrate in IEDDA reactions, capable of reacting with a wide array of electron-rich dienophiles under mild conditions.

The position of the substituents also plays a crucial role. While electron-withdrawing groups at C4, C5, or C6 enhance reactivity, electron-donating groups at these positions can diminish it. organic-chemistry.org This predictable control over reactivity allows for the fine-tuning of the 1,2,3-triazine core for various synthetic applications, from natural product synthesis to bioorthogonal chemistry. nih.govsigmaaldrich.com

Table 3: Summary of Structure-Reactivity Relationships for 1,2,3-Triazines in IEDDA Reactions

| Structural Feature | Effect on Reactivity | Rationale |

| Electron-withdrawing substituent (e.g., -CO₂R, -CN) | Increases | Lowers the diene's LUMO energy, reducing the HOMO-LUMO gap with the dienophile. |

| Electron-donating substituent (e.g., -CH₃, -OR) | Decreases | Raises the diene's LUMO energy, increasing the HOMO-LUMO gap with the dienophile. |

| Position of Substituent | Modulates reactivity | The electronic effect is most pronounced when the substituent is directly attached to the triazine ring. |

Applications of Diethyl 1,2,3 Triazine 4,6 Dicarboxylate As a Building Block in Organic Synthesis

Construction of Diverse Nitrogen-Containing Heterocycles

The primary application of diethyl 1,2,3-triazine-4,6-dicarboxylate and its analogs is in the [4+2] cycloaddition reactions to form various heterocyclic systems. sigmaaldrich.com This strategy allows for the rapid assembly of highly substituted and functionalized heteroaromatic rings that can be challenging to access through conventional synthetic methods. nih.gov

Pyrimidine (B1678525) and Pyridine (B92270) Ring System Formation

The synthesis of pyrimidine and pyridine rings represents a cornerstone of the utility of 1,2,3-triazines in organic synthesis. These reactions typically proceed through an inverse electron demand Diels-Alder mechanism, where the triazine acts as the diene component.

The reaction with amidines is a particularly robust and efficient method for constructing the pyrimidine core. mdpi.comnih.gov Electron-deficient 1,2,3-triazines, such as this compound, react readily with a broad range of alkyl and aryl amidines. The reaction involves a [4+2] cycloaddition across the C4 and N1 positions of the triazine, followed by the extrusion of a molecule of nitrogen and subsequent aromatization to yield the corresponding 2,5-disubstituted pyrimidine. The presence of electron-withdrawing groups on the triazine, like the dicarboxylates, enhances the reaction rate. nih.govacs.org

Table 1: Synthesis of Pyrimidines from 1,2,3-Triazines and Amidines This table presents examples from related 1,2,3-triazine (B1214393) systems to illustrate the general reaction scope.

| 1,2,3-Triazine Reactant | Amidine Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 1,2,3-triazine-5-carboxylate | Benzamidine | Methyl 2-phenylpyrimidine-5-carboxylate | 98% | mdpi.com |

| 5-(Methylthio)-1,2,3-triazine | Acetamidine hydrochloride | 5-(Methylthio)-2-methylpyrimidine | 99% | nih.gov |

| 5-Methoxy-1,2,3-triazine | Benzamidine hydrochloride | 5-Methoxy-2-phenylpyrimidine | 81% | nih.gov |

The formation of pyridines can be achieved by reacting 1,2,3-triazines with electron-rich dienophiles such as ynamines and enamines. nih.gov For instance, highly reactive 1,2,3-triazines have been shown to undergo cycloaddition with ynamines to provide trisubstituted pyridines, although this transformation can be less efficient than pyrimidine formation. nih.gov The reaction with enamines also proceeds via a C4/N1 cycloaddition, where the nucleophilic carbon of the enamine adds to the C6 position of the triazine, ultimately affording pyridine products after elimination of nitrogen and the amine moiety. sigmaaldrich.com

Table 2: Synthesis of Pyridines from a 1,2,3-Triazine and Ynamines/Enamines Data from a highly reactive analog, 5-(methylthio)-1,2,3-triazine, demonstrates the principle of pyridine formation.

| 1,2,3-Triazine Reactant | Dienophile | Product | Yield | Reference |

|---|---|---|---|---|

| 5-(Methylthio)-1,2,3-triazine | 1-(1-Propynyl)pyrrolidine | 4-(Methylthio)-2-methyl-3-(pyrrolidin-1-yl)pyridine | 40% | nih.gov |

| 5-(Methylthio)-1,2,3-triazine | 1-(Phenylethynyl)pyrrolidine | 4-(Methylthio)-2-phenyl-3-(pyrrolidin-1-yl)pyridine | 37% | nih.gov |

| 5-(Methylthio)-1,2,3-triazine | 1-(1-Propenyl)pyrrolidine | 4-(Methylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine | 33% | nih.gov |

Synthesis of 1,2-Diazines and Pyrroles

The versatility of 1,2,3-triazines extends to the synthesis of other important heterocyclic scaffolds, including 1,2-diazines (pyridazines). The aza-Diels-Alder reaction of 1,2,3-triazines with ynamines, such as 1-propynylamines, provides a highly regioselective route to 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.org This reaction proceeds with a C5/N2 cycloaddition, followed by nitrogen extrusion, offering a direct pathway to functionalized pyridazine (B1198779) derivatives. organic-chemistry.org

Furthermore, a general strategy for pyrrole (B145914) synthesis involves a two-step process starting from an azadiene. While well-documented for 1,2,4,5-tetrazines, the principle can be extended to 1,2,3-triazine chemistry. The initial inverse electron demand Diels-Alder reaction between the azadiene and an alkyne or enamine yields a 1,2-diazine. orgsyn.org Subsequent reductive ring contraction of this 1,2-diazine intermediate, often effected by reagents like zinc in acetic acid, leads to the formation of a substituted pyrrole-2,5-dicarboxylate. orgsyn.org

Access to Spiro and Fused Heterocyclic Architectures

This compound serves as a key component in constructing complex fused heterocyclic systems. This is powerfully demonstrated in the total synthesis of natural products where the pyrimidine ring, formed via an IEDDA reaction, is annulated onto a pre-existing, often complex and chiral, molecular fragment. mdpi.com In the synthesis of (-)-pyrimidoblamic acid, a substituted 1,2,3-triazine is reacted with a highly functionalized chiral amidine. mdpi.com This single step forges the pyrimidine ring directly onto the intricate side chain, creating a complex fused architecture and setting all the required stereochemistry in the process. mdpi.com This approach highlights the capacity of the triazine to participate in reactions that build significant molecular complexity by fusing a new heterocyclic ring onto an advanced intermediate.

Strategies for Divergent Synthesis and Chemical Library Generation

The predictable and robust nature of the inverse electron demand Diels-Alder reactions of 1,2,3-triazines makes them ideal for use in divergent synthetic strategies and for the generation of chemical libraries. mdpi.comresearchgate.net A divergent approach allows for the creation of multiple, structurally distinct compounds from a common intermediate, which is highly valuable for medicinal chemistry and drug discovery programs.

A prominent example of this strategy is the total syntheses of the natural products (-)-pyrimidoblamic acid and P-3A. mdpi.com In this work, a single, stereochemically rich amidine intermediate was prepared. mdpi.com This common precursor was then subjected to cycloaddition with two different 1,2,3-triazine derivatives. Reaction with one triazine led to the pyrimidine core of (-)-pyrimidoblamic acid, while reaction with a second, different triazine afforded the core of P-3A. mdpi.com This late-stage divergent approach enables the rapid assembly of analogs with deep-seated structural modifications in the heterocyclic core, simply by varying the triazine reaction partner. mdpi.com

The 1,3,5-triazine (B166579) scaffold, a constitutional isomer of the 1,2,3-triazine, is well-recognized for its role as a core template in combinatorial chemistry to generate libraries of diverse molecules. researchgate.net The principles of using heterocyclic cores for divergent synthesis are broadly applicable, and the reliable cycloaddition chemistry of this compound makes it a suitable candidate for such applications, allowing for the introduction of diversity at multiple points in the final heterocyclic products. nih.govorgsyn.org

Use in the Preparation of Complex Molecular Scaffolds (e.g., in total synthesis methodologies)

The utility of electron-deficient 1,2,3-triazines is powerfully showcased in their application to the total synthesis of complex natural products. mdpi.com The inverse electron demand Diels-Alder reaction provides a formidable tool for the late-stage installation of highly substituted pyrimidine rings onto advanced intermediates, a strategy that has been successfully employed by the Boger group. mdpi.com

In the total syntheses of (-)-pyrimidoblamic acid and P-3A, which are components of the bleomycin (B88199) family of antitumor antibiotics, the central pyrimidine core was constructed using this methodology. mdpi.com The approach was convergent, involving the preparation of a highly functionalized and chiral amidine side chain. This side chain was then coupled with an appropriately substituted 1,2,3-triazine in a key [4+2] cycloaddition step. mdpi.com This reaction not only formed the pyrimidine ring but also installed all necessary stereocenters in a single, efficient transformation. mdpi.com The use of an electron-deficient 1,2,3-triazine was crucial for the success of this key fragment coupling, highlighting the importance of reagents like this compound in the strategic assembly of complex molecular scaffolds. mdpi.comacs.org

Future Research Trajectories and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 1,2,3-triazine (B1214393) cores often involves multi-step procedures with potentially harsh reagents. Future research will increasingly focus on developing more sustainable and efficient synthetic routes to Diethyl 1,2,3-triazine-4,6-dicarboxylate and its analogues.

One promising strategy is the refinement of methods involving the deoxygenation of 1,2,3-triazine 1-oxides. organic-chemistry.orgresearchgate.netnih.gov This approach offers a milder alternative to classical oxidative ring expansion or intramolecular cyclization of azidoalkenoates. researchgate.net Research in this area could explore a broader range of cost-effective and environmentally benign reducing agents, moving beyond traditional phosphites. organic-chemistry.orgnih.gov The development of catalytic deoxygenation processes would represent a significant advancement in the sustainability of 1,2,3-triazine synthesis.

Furthermore, the application of alternative energy sources such as microwave irradiation and ultrasound is a key area for development. Microwave-assisted synthesis has already demonstrated its potential to dramatically reduce reaction times and improve yields for other triazine derivatives. clockss.orgresearchgate.netnih.govresearchgate.net Similarly, ultrasound-assisted synthesis offers a green and efficient alternative to conventional heating methods. clockss.orgnih.gov The systematic investigation of these techniques for the synthesis of this compound could lead to more energy-efficient and scalable production methods.

Catalytic approaches, such as the iron-catalyzed cyclization of aldehydes, are also emerging for the synthesis of triazines and could be adapted for 1,2,3-triazine systems. researchgate.netrsc.org Exploring novel catalytic cycles for the formation of the 1,2,3-triazine ring from readily available starting materials is a critical direction for future research.

Exploration of Undiscovered Reactivity Modes and Transformations

The most well-documented reaction of 1,2,3-triazines is their participation in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govresearchgate.netnih.govsigmaaldrich.com The electron-withdrawing carboxylate groups in this compound are known to significantly enhance its reactivity in these cycloadditions. nih.gov Future research should continue to explore the full scope of this reactivity with a wider array of dienophiles to access a greater diversity of complex nitrogen-containing heterocycles.

Beyond the established IEDDA reactions, there is a significant opportunity to uncover and exploit novel reactivity modes. For instance, the formation of 1,2,4-triazine (B1199460) derivatives as minor products during the deoxygenation of some 1,2,3-triazine-4-carboxylate 1-oxides suggests the possibility of Dimroth-type rearrangements occurring under certain conditions. organic-chemistry.orgnih.gov A systematic study of the factors influencing this rearrangement could lead to selective synthetic routes to either 1,2,3- or 1,2,4-triazine systems from a common precursor.

The photochemical reactivity of this compound remains largely unexplored. Photochemical excitation could open up unique reaction pathways, such as cycloadditions involving triplet intermediates or novel rearrangements, leading to the synthesis of previously inaccessible molecular scaffolds. nih.govrsc.org Mechanistic studies, including computational modeling and isotopic labeling experiments, will be crucial in understanding and predicting these new transformations. escholarship.org

Integration with Advanced Flow Chemistry and Automation Technologies

The translation of novel synthetic methodologies from the laboratory to industrial-scale production necessitates the adoption of advanced manufacturing technologies. Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govresearchgate.netmdpi.comfrontiersin.orguc.pt The application of flow chemistry to the synthesis of this compound could enable safer handling of potentially energetic intermediates and allow for precise control over reaction parameters, leading to higher yields and purities. While the direct flow synthesis of this specific compound is not yet widely reported, the successful application of flow chemistry to the synthesis of other heterocyclic compounds, including various triazoles and indoles, provides a strong precedent for its feasibility. nih.govmdpi.com

Furthermore, the integration of automation and high-throughput experimentation (HTE) can significantly accelerate the discovery and optimization of new reactions and synthetic routes. youtube.comchemrxiv.orgyoutube.comchemspeed.com Automated platforms can perform a large number of experiments in parallel, allowing for the rapid screening of catalysts, solvents, and other reaction parameters. This data-rich approach not only speeds up process development but also provides valuable datasets for training machine learning models.

Predictive Design of Next-Generation Triazine-Based Building Blocks through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. imist.maresearchgate.netsemanticscholar.orgmdpi.com DFT studies can provide valuable insights into the electronic structure of this compound and its derivatives, helping to rationalize observed reactivity and predict the outcomes of new transformations. For example, computational analysis of substituent effects on the cycloaddition reactivity of 1,2,3-triazines has already been shown to be a powerful predictive tool. nih.gov

Looking forward, the synergy between computational chemistry and machine learning holds immense promise for the predictive design of novel triazine-based building blocks. nih.govgithub.comnih.govresearchgate.netrjptonline.org Machine learning algorithms can be trained on experimental and computational data to develop models that can accurately predict the reactivity and properties of new, unsynthesized triazine derivatives. This "in silico" design approach can guide synthetic efforts towards molecules with desired characteristics, saving significant time and resources. By combining DFT calculations with machine learning, researchers can create a powerful feedback loop where computational predictions guide experimental work, and the resulting data is used to refine and improve the predictive models. This integrated approach will be instrumental in unlocking the full potential of this compound and its derivatives in the development of next-generation functional molecules.

Q & A

Q. What are the primary synthetic routes for preparing diethyl 1,2,3-triazine-4,6-dicarboxylate, and how is its purity validated?

this compound is typically synthesized via inverse electron demand Diels–Alder (IEDDA) reactions. For example, it reacts with amidines (e.g., 2-(4-methoxyphenoxy)acetamidine) to form trisubstituted pyrimidines . Purity is validated using HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (e.g., confirming ester proton signals at δ 1.3–1.4 ppm for ethyl groups and aromatic protons in the triazine ring) .

Q. How is this compound utilized as a building block in heterocyclic chemistry?

The compound serves as a versatile diene in IEDDA reactions, enabling rapid assembly of pyrimidine scaffolds. For instance, its reaction with acetamidines yields 2,4,6-trisubstituted pyrimidines, which are precursors for pharmaceuticals and agrochemicals. The ester groups at C4 and C6 positions allow further functionalization via transesterification .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- ¹H/¹³C NMR : Identifies ester protons (δ 4.3–4.5 ppm for –OCH₂CH₃) and triazine ring carbons (δ 160–170 ppm).

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₀N₃O₄: calc. 228.0622, obs. 228.0625) .

Advanced Research Questions

Q. How can experimental conditions be optimized for high-yield IEDDA reactions involving this compound?

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing transition states.

- Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and thermal stability of the triazine core.

- Catalysis : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) accelerate transesterification of the ethyl esters post-IEDDA .

- Yields : Typical yields range from 60–85%, depending on substituent steric effects. For example, bulky aryl groups reduce yields due to slower cycloaddition kinetics .

Q. What strategies resolve contradictions in regioselectivity observed during functionalization of triazine-derived pyrimidines?

Contradictions arise when competing nucleophilic sites exist. For example:

- Protection/Deprotection : The PMP (p-methoxyphenyl) group at C2 can be selectively removed using ceric(IV) ammonium nitrate (CAN), enabling sequential functionalization of C4/C6 esters .

- Computational Modeling : DFT calculations predict electron-deficient sites (e.g., C4 vs. C6) to guide reagent selection. For instance, electron-rich amidines preferentially attack the more electrophilic C4 position .

Q. What safety considerations are critical when handling this compound in large-scale reactions?

- Toxicity : Limited data suggest potential irritant effects; use PPE (gloves, goggles) and work in a fume hood.

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of ester groups.

- Waste Disposal : Quench with aqueous NaHCO₃ to neutralize acidic byproducts before disposal .

Methodological Insights

Q. How does this compound compare to tetrazine analogs (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate) in bioorthogonal applications?

While tetrazines are more reactive in strain-promoted cycloadditions, triazines offer slower kinetics suitable for controlled drug release systems. For example, triazines exhibit rate constants (k₂) ~10⁻³ M⁻¹s⁻¹ with strained alkynes, vs. tetrazines at ~10² M⁻¹s⁻¹ .

Q. What analytical challenges arise in quantifying degradation products of triazine derivatives, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.